1-(1H-imidazol-2-yl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSNSAFVQQRHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Imidazole Containing Architectures in Organic and Inorganic Chemistry
The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in both organic and inorganic chemistry. fiveable.mevedantu.com Its prevalence stems from a unique combination of electronic and structural properties. As a weakly basic compound with a pKa of approximately 7, it can act as both a proton donor and acceptor, making it a vital component in biological buffering systems. fiveable.me This amphoteric nature, coupled with its aromaticity and ability to engage in hydrogen bonding, underpins its presence in fundamental biological molecules like the amino acid histidine, purines in nucleic acids (DNA and RNA), and the neurotransmitter histamine. fiveable.mevedantu.comneuroquantology.com
In the realm of synthetic and materials chemistry, imidazole derivatives are highly valued as ligands in coordination chemistry. rsc.orgresearchgate.net The two nitrogen atoms provide excellent coordination sites for a vast array of metal ions, forming stable transition metal complexes. wikipedia.org These complexes are instrumental in catalysis, with applications ranging from organic synthesis to the development of advanced materials like metal-organic frameworks (MOFs). rsc.orgresearchgate.net The versatility of the imidazole nucleus allows for substitution at the 1, 2, or 4-positions, enabling the fine-tuning of the steric and electronic properties of the resulting ligands to create materials with desired functionalities. rsc.orgresearchgate.net Furthermore, the imidazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs due to its ability to interact with various biological targets and improve the pharmacokinetic properties of molecules. neuroquantology.comnih.gov
Contextualization of Propanol Derivatives As Functional Scaffolds
Propanol (B110389) derivatives, particularly those bearing additional functional groups, are fundamental building blocks in organic synthesis. The propanol backbone, a simple three-carbon chain with a hydroxyl group, provides a versatile scaffold for the construction of more complex molecules. The presence of the hydroxyl group offers a reactive handle for a multitude of chemical transformations, including oxidation, esterification, and etherification.
Of particular importance is the use of propanol derivatives in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. Chiral 1,2-aminoalcohols, a category that includes derivatives of propanol, are invaluable as chiral auxiliaries, ligands for asymmetric catalysts, and as precursors to biologically active compounds. acs.orgnih.gov For instance, the modification of the propranolol (B1214883) structure, which contains a propanolamine (B44665) core, has been explored for the development of new therapeutic agents. nih.gov The ability to introduce chirality at the carbon bearing the hydroxyl group makes propanol scaffolds essential for synthesizing enantiomerically pure pharmaceuticals and other fine chemicals.
Rationale for Dedicated Research on 1 1h Imidazol 2 Yl Propan 2 Ol
The specific compound 1-(1H-imidazol-2-yl)propan-2-ol represents a compelling target for dedicated research due to the synergistic potential of its imidazole (B134444) and propanol (B110389) components. While extensive research exists on various imidazole and propanol derivatives individually, the study of this particular combination remains limited. The rationale for its investigation is built on the hypothesis that its unique structure could give rise to novel applications.
The molecule combines the proven coordination capabilities of the 2-substituted imidazole ring with a chiral secondary alcohol. This arrangement suggests its potential as a chiral ligand for asymmetric catalysis. The nitrogen atoms of the imidazole can bind to a metal center, while the stereocenter of the propanol backbone could influence the stereochemical outcome of a catalyzed reaction, providing a pathway to new enantioselective transformations.
Furthermore, the structural similarity to known bioactive molecules, such as certain antifungal agents and key intermediates for pharmaceuticals like Olmesartan, points towards potential applications in medicinal chemistry. nih.govjocpr.com Research into the synthesis and biological activity of related structures, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols and their esters, has shown promising anti-Candida activity, suggesting that the this compound scaffold is worthy of similar investigation. nih.gov
Overview of Research Trajectories and Knowledge Gaps Pertaining to the Compound
Established Synthetic Routes and Reaction Mechanisms
The construction of the this compound scaffold can be achieved through several synthetic strategies. The primary approaches involve the formation of the carbon-carbon bond between the imidazole ring and the propanol moiety, which can be accomplished via direct alkylation or through the use of organometallic intermediates.
Alkylation of Imidazole Derivatives
Direct alkylation of the imidazole ring with a suitable propylene (B89431) oxide derivative represents a straightforward approach to introduce the 1-hydroxypropan-2-yl side chain. While direct C2-alkylation of imidazole itself is challenging due to the preferential N-alkylation, appropriately substituted imidazoles can undergo this reaction. For instance, the reaction of 2,4-dinitroimidazole (B52884) with propylene oxide has been reported to yield the corresponding C-alkylated product, 1-(2,4-dinitro-1H-imidazol-5-yl)propan-2-ol, alongside other isomers. researchgate.netias.ac.in This reaction typically proceeds via a nucleophilic attack of the deprotonated imidazole ring on the epoxide, with the regioselectivity being influenced by the electronic nature of the substituents on the imidazole core.
The general mechanism involves the activation of the epoxide by a Lewis or Brønsted acid, followed by the nucleophilic attack of the imidazole. In the case of propylene oxide, the attack can occur at either the C1 or C2 position of the epoxide, leading to the formation of a primary or secondary alcohol, respectively. The reaction with propylene oxide typically yields the secondary alcohol, this compound, as the major product due to steric and electronic factors.
A plausible reaction scheme is as follows:
Deprotonation of the imidazole N-H proton to generate the imidazolate anion.
Nucleophilic attack of the C2 of the imidazolate anion on the less hindered carbon of the propylene oxide ring.
Protonation of the resulting alkoxide to yield the final propan-2-ol derivative.
Organometallic Approaches
Organometallic routes offer a more controlled and regioselective method for the synthesis of 2-substituted imidazoles. A key strategy involves the generation of a 2-metalloimidazole species, typically a 2-lithioimidazole, which can then react with an electrophile such as propylene oxide or acetone (B3395972).
The generation of 2-lithioimidazole is commonly achieved by treating an N-protected imidazole, such as 1-(triphenylmethyl)imidazole, with a strong base like n-butyllithium (n-BuLi) at low temperatures. The trityl protecting group directs the lithiation to the C2 position. Subsequent reaction of this organolithium intermediate with propylene oxide results in the ring-opening of the epoxide and the formation of the desired propan-2-ol side chain. The protecting group can then be removed under acidic conditions to afford this compound.
Alternatively, the reaction of 2-lithioimidazole with acetone would yield the tertiary alcohol analogue, 2-(1H-imidazol-2-yl)propan-2-ol. The choice of the electrophile (propylene oxide vs. acetone) dictates the final alcohol functionality.
| Starting Material | Reagents | Electrophile | Product |
| 1-Tritylimidazole | 1. n-BuLi, THF, -78 °C | Propylene oxide | 1-(1-Trityl-1H-imidazol-2-yl)propan-2-ol |
| 1-(1-Trityl-1H-imidazol-2-yl)propan-2-ol | HCl, MeOH | - | This compound |
| 1-Tritylimidazole | 1. n-BuLi, THF, -78 °C | Acetone | 2-(1-Trityl-1H-imidazol-2-yl)propan-2-ol |
Stereoselective Synthesis and Chiral Resolution Techniques
The propan-2-ol moiety of this compound contains a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of this compound, which is often a prerequisite for pharmacological applications.
A key strategy for achieving stereoselectivity is the use of chiral precursors. For example, the reaction of 2-lithioimidazole with enantiomerically pure (S)-propylene oxide would be expected to proceed with inversion of configuration at the attacked carbon, leading to the formation of (R)-1-(1H-imidazol-2-yl)propan-2-ol. Conversely, using (R)-propylene oxide would yield the (S)-enantiomer.
Asymmetric Catalysis in Propanol Moiety Formation
Asymmetric catalysis provides an elegant approach to introduce chirality in the propanol side chain. This can be achieved through the asymmetric ring-opening of propylene oxide with the imidazole nucleophile, catalyzed by a chiral Lewis acid or base. While specific examples for the synthesis of this compound are not extensively documented, this strategy has been successfully applied to similar systems. The catalyst can coordinate to the epoxide, rendering one of the electrophilic carbons more susceptible to nucleophilic attack in a stereodefined manner.
Diastereoselective and Enantioselective Approaches
Diastereoselective approaches can be employed when a chiral auxiliary is attached to the imidazole ring. The chiral auxiliary can direct the incoming propylene oxide to a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.
Enantioselective synthesis can also be achieved through the kinetic resolution of a racemic mixture of this compound. This involves the use of a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Enzymatic resolutions are particularly effective for this purpose, where a lipase (B570770) can selectively acylate one of the enantiomers.
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Several factors can be optimized to improve the outcome of the synthesis. researchgate.netconsensus.apporientjchem.org
For the alkylation route, the choice of solvent, temperature, and base is critical. Aprotic polar solvents such as DMF or DMSO can facilitate the reaction by solvating the cation of the imidazolate salt, thereby increasing the nucleophilicity of the anion. The temperature needs to be carefully controlled to prevent side reactions.
In the organometallic approach, the choice of the protecting group on the imidazole nitrogen is important. The protecting group must be stable to the strong base used for lithiation but easily removable in the final step. The trityl and triisopropylsilyl (TIPS) groups are commonly used for this purpose. The temperature of the lithiation and the subsequent reaction with the electrophile must be kept low (typically -78 °C) to prevent decomposition of the organolithium intermediate.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. consensus.apporientjchem.org The application of microwave irradiation to the synthesis of 2-substituted imidazoles has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. consensus.apporientjchem.org
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Temperature | Often requires high temperatures | Precise and rapid heating |
| Yield | Variable | Often improved |
| Side Reactions | More prevalent | Often reduced |
By systematically optimizing these parameters, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and scalable.
Derivatization Strategies of the this compound Scaffold
The unique architecture of this compound, featuring a reactive imidazole ring, a secondary alcohol, and a short alkyl chain, provides a rich platform for a variety of chemical transformations. These modifications can be selectively introduced to fine-tune the molecule's properties for specific applications.
Functionalization at the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, with the N-1 position being the primary site for functionalization due to its available lone pair of electrons. Common derivatization strategies at this position include N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups at the N-1 position is a fundamental transformation. This is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. Mechanochemical methods, such as ball milling, have also been employed for the N-alkylation of imidazoles, offering a solvent-free and efficient alternative to traditional solution-based approaches. alfa-chemistry.com For instance, the reaction of an N-H containing imidazole with an alkyl halide under ball milling conditions can lead to the corresponding N-alkylated product in high yields. alfa-chemistry.com
N-Acylation: The attachment of an acyl group to the imidazole nitrogen can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides. quizlet.comwordpress.com The reaction of an imidazole with an acyl chloride, for example, proceeds via a nucleophilic addition-elimination mechanism to yield the N-acylated product. chemguide.co.uk These reactions are often carried out at room temperature. quizlet.com The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to react with carboxylic anhydrides also presents a method for producing N-acylimidazoles. thieme-connect.de
| Compound Name | Structure |
| 1-(1-Alkyl-1H-imidazol-2-yl)propan-2-ol | R-N1-substituted imidazole with a propan-2-ol group at C2 |
| 1-(1-Acyl-1H-imidazol-2-yl)propan-2-ol | RCO-N1-substituted imidazole with a propan-2-ol group at C2 |
Transformations of the Hydroxyl Group (e.g., oxidation to ketones, esterification)
The secondary hydroxyl group on the propanol side chain is a key site for a range of chemical transformations, most notably oxidation to a ketone and esterification.
Oxidation to Ketones: The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(1H-imidazol-2-yl)propan-2-one, is a common and important transformation. Several mild and selective oxidation methods are available to achieve this conversion without affecting the imidazole ring.
The Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine (B128534), is a well-established method for oxidizing secondary alcohols to ketones under mild, low-temperature conditions. alfa-chemistry.comwikipedia.orgadichemistry.commissouri.eduorganic-chemistry.org This reaction is known for its high tolerance of various functional groups. wikipedia.org
Another powerful reagent for this transformation is the Dess-Martin periodinane (DMP) . wikipedia.org This hypervalent iodine reagent allows for the efficient oxidation of alcohols to ketones under neutral conditions at room temperature, often in solvents like dichloromethane. wikipedia.org
Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. organic-chemistry.org Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often at room temperature, to achieve high yields of the corresponding ester. libretexts.orgchemguide.co.uk The use of imidazole carbamates has also been reported as a chemoselective method for the esterification of carboxylic acids, which proceeds through an acylimidazole intermediate. organic-chemistry.org Studies have shown the successful synthesis of various aryl and heterocyclic esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols. nih.gov
| Derivative | Reagents and Conditions |
| 1-(1H-imidazol-2-yl)propan-2-one | DMSO, oxalyl chloride, triethylamine (Swern Oxidation) alfa-chemistry.comwikipedia.orgadichemistry.commissouri.eduorganic-chemistry.org |
| 1-(1H-imidazol-2-yl)propan-2-one | Dess-Martin periodinane, CH2Cl2 (Dess-Martin Oxidation) wikipedia.org |
| 1-(1H-imidazol-2-yl)propan-2-yl ester | Carboxylic acid, acid catalyst (Fischer Esterification) organic-chemistry.org |
| 1-(1H-imidazol-2-yl)propan-2-yl ester | Acyl chloride or acid anhydride (B1165640) libretexts.orgchemguide.co.uk |
Modifications of the Alkyl Chain
The propyl chain connecting the imidazole ring and the hydroxyl group also offers opportunities for structural modification, although this is often more complex than derivatization at the nitrogen or oxygen atoms.
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to understanding the molecular framework and electronic properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offer a window into the compound's intricate intramolecular and intermolecular interactions.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Intramolecular Interactions
The molecular structure of imidazole derivatives can be thoroughly elucidated using multi-dimensional NMR techniques. In a typical ¹H NMR spectrum for a related compound, 2-(1H-imidazol-1-yl)propan-1-ol, the protons on the imidazole ring are expected to resonate in the range of δ 7.2–8.1 ppm. The propanol backbone would exhibit multiplets for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups at approximately δ 3.5–4.5 ppm and δ 1.2–1.8 ppm, respectively. For this compound, which has a secondary alcohol, the proton on the chiral carbon (CH-OH) would show a distinct chemical shift and coupling pattern.
For propan-2-ol itself, the ¹H NMR spectrum shows three distinct proton environments with an integrated ratio of 6:1:1, corresponding to the two CH₃ groups, the single CH proton, and the OH proton. docbrown.info The rapid exchange of the hydroxyl proton often results in a singlet peak, simplifying the spectrum. docbrown.info In deuterated solvents like CDCl₃, this exchange is common. docbrown.info The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the OH peak, as the proton is exchanged for deuterium, causing the signal to disappear from the ¹H spectrum. docbrown.info
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to confirm the connectivity between protons and their attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings, for instance, between the protons of the propanol chain and the carbons of the imidazole ring. These interactions are crucial for defining the molecule's precise conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Imidazole Derivatives This table is based on general data for related imidazole and propanol structures and serves as a predictive guide.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C-H | 7.2 - 8.1 | 120 - 140 |
| Imidazole N-H | Variable, often broad | - |
| Propanol -CH₂- | ~3.5 - 4.5 | ~50 - 60 |
| Propanol -CH(OH)- | ~3.5 - 4.5 | ~60 - 70 |
| Propanol -CH₃ | ~1.2 - 1.8 | ~20 - 30 |
| Propanol -OH | Variable, often broad docbrown.info | - |
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Networks and Tautomerism
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for probing the functional groups and hydrogen bonding within this compound. The presence of both a hydroxyl group (-OH) and an imidazole ring (with an N-H group) makes hydrogen bonding a dominant intermolecular force, significantly influencing the vibrational frequencies.
In the FT-IR spectrum, a broad absorption band is typically observed in the region of 3200–3400 cm⁻¹ for the O-H stretching vibration, characteristic of hydrogen-bonded alcohols. Similarly, the N-H stretching of the imidazole ring contributes to this region. The C-N stretching vibrations within the imidazole ring are expected to appear around 1500 cm⁻¹. For the parent imidazole molecule, spectra measured in the solid state show distinct features that can differ from those in solution due to the effects of the crystalline environment. nist.gov
The tautomerism of the imidazole ring, where the proton on the nitrogen can shift between the two nitrogen atoms, can also be studied. This dynamic process affects the symmetry and bond characteristics of the ring, leading to changes in the vibrational spectra. The protonation of the imidazole ring is confirmed in related protic ionic liquids by a wide absorption band between 2300 cm⁻¹ and 3300 cm⁻¹, corresponding to the N-H bond tension of the amine salt.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement FT-IR by providing detailed information about the C-C backbone of the propanol chain and the aromatic ring vibrations of the imidazole moiety. Comparing the spectra of the solid material with those from solutions of varying polarity could help deconvolve the effects of intermolecular hydrogen bonding from intramolecular interactions.
Table 2: Characteristic IR Absorption Frequencies for Imidazole Derivatives This table presents typical frequency ranges for the functional groups present in the title compound.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3400 (broad) | |
| N-H (Imidazole) | Stretching, H-bonded | 3100 - 3300 (broad) | |
| C-H (Aromatic) | Stretching | 3000 - 3100 | |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | |
| C=N (Imidazole) | Stretching | ~1650 | |
| C-N (Imidazole) | Stretching | ~1500 | |
| C-O (Alcohol) | Stretching | 1050 - 1260 |
High-Resolution Mass Spectrometry for Molecular Ion Characterization
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. A related isomer, 1-(1H-imidazol-2-yl)propan-1-one, has a molecular formula of C₆H₈N₂O and a monoisotopic mass of 124.063662883 Da. nih.gov The target molecule, this compound, has the molecular formula C₆H₁₀N₂O.
Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, typically forming the protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer structural information. For propan-2-ol, the molecular ion is often unstable, and a key fragment at m/z 45 is typically the base peak. docbrown.info For this compound, characteristic fragmentation would likely involve the loss of water from the propanol side chain, cleavage of the C-C bond between the imidazole ring and the propanol group, and fragmentation of the imidazole ring itself. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Solid-State Structural Investigations
The arrangement of molecules in the solid state dictates the macroscopic properties of a material. X-ray diffraction techniques are the definitive methods for determining this three-dimensional structure.
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Supramolecular Features
For instance, the crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol reveals an extensive network of hydrogen bonds. nih.gov A key interaction is the O-H···N hydrogen bond, where the hydroxyl group of the propanol substituent acts as a hydrogen bond donor to one of the nitrogen atoms of the imidazole ring of an adjacent molecule. nih.gov This type of interaction is a common and robust feature in the crystal packing of imidazole-containing alcohols. researchgate.net
Furthermore, π-π stacking interactions between imidazole rings of adjacent molecules are a prevalent feature in the crystal engineering of imidazole derivatives. These interactions occur when the aromatic rings stack on top of each other, often in an offset fashion, and are crucial for stabilizing the crystal packing. The interplay of these various non-covalent interactions (O-H···N, C-H···π, and π-π stacking) results in a complex and well-defined three-dimensional supramolecular architecture.
Table 3: Common Supramolecular Interactions in Imidazole Derivatives
| Interaction Type | Description | Typical Distance/Geometry | Reference |
| O-H···N Hydrogen Bond | Hydroxyl group donates to imidazole nitrogen | D···A distance ~2.7-3.0 Å | nih.govresearchgate.net |
| N-H···O Hydrogen Bond | Imidazole N-H donates to hydroxyl oxygen | D···A distance ~2.7-3.0 Å | |
| C-H···π Interaction | Aliphatic or aromatic C-H interacts with imidazole ring | H···centroid distance ~2.5-3.0 Å | nih.gov |
| π-π Stacking | Parallel or offset stacking of imidazole rings | Centroid-centroid distance ~3.4-3.8 Å |
Powder X-ray Diffraction for Polymorphic Forms and Crystallinity
Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism occurs when a substance can exist in more than one crystal structure, with each polymorph exhibiting different physical properties. While specific polymorphs of this compound have not been reported, many imidazole derivatives are known to exhibit polymorphism.
The PXRD pattern is a fingerprint of a specific crystalline solid. Each polymorph will produce a unique diffraction pattern, characterized by a distinct set of peak positions (in degrees 2θ) and relative intensities. Therefore, PXRD is the primary method used to screen for and identify different polymorphic forms during drug development and materials science research.
In addition to identifying polymorphs, PXRD can also be used to assess the degree of crystallinity of a sample. A highly crystalline material will produce a pattern with sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline material will result in a broad, diffuse halo with few or no sharp peaks. This information is critical for controlling the quality and performance of solid materials. For example, the drug nirogacestat, which contains an imidazole moiety, is known to exist in several crystalline forms, and its clinically used form is a stable anhydrous salt with a specific monoclinic lattice.
Gas-Phase Structural Analysis
The determination of a molecule's structure in the gas phase provides fundamental insights into its intrinsic properties, free from the effects of crystal packing or solvent interactions. Techniques such as electron diffraction and microwave spectroscopy are primary methods for elucidating the precise geometric parameters of a molecule in this state.
Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths, bond angles, and torsional angles of molecules in the vapor state. This method provides an averaged molecular structure and is particularly useful for small, symmetric, or volatile compounds.
A thorough review of the current scientific literature indicates that no specific gas-phase electron diffraction studies have been published for this compound. Consequently, experimental data on its gas-phase bond lengths and angles from this technique are not available. Such a study would be necessary to provide the definitive geometric parameters of the molecule, as shown in the hypothetical data table below.
Table 1: Hypothetical Gas-Phase Electron Diffraction Parameters for this compound Note: The following data is illustrative of parameters that would be determined from an electron diffraction study and is not based on published experimental results.
| Parameter | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Length | N1-C2 (imidazole) | Data Not Available |
| Bond Length | C2-C(propyl) | Data Not Available |
| Bond Length | C(propyl)-C(ol) | Data Not Available |
| Bond Length | C(ol)-O | Data Not Available |
| Bond Angle | N1-C2-C(propyl) | Data Not Available |
| Bond Angle | C2-C(propyl)-C(ol) | Data Not Available |
| Bond Angle | C(propyl)-C(ol)-O | Data Not Available |
Conformational Landscape and Dynamics
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. Understanding this landscape is crucial as the population of different conformers can dictate the molecule's physical, chemical, and biological properties. The analysis involves identifying energetically stable conformers (local minima on the potential energy surface) and the energy barriers that separate them.
For this compound, conformational flexibility arises primarily from the rotation around several key single bonds:
The bond connecting the imidazole ring to the propan-2-ol side chain (C2-Cα).
The Cα-Cβ bond within the propan-2-ol moiety.
The Cβ-O bond associated with the hydroxyl group.
The relative orientations of the imidazole ring and the hydroxyl group, governed by these rotations, are expected to be significantly influenced by intramolecular hydrogen bonding. A hydrogen bond between the imidazole nitrogen (N1 or N3) and the hydroxyl hydrogen of the side chain could be a key factor in stabilizing specific conformations.
A detailed investigation of the conformational landscape would typically involve high-level computational chemistry calculations (e.g., Density Functional Theory - DFT) to map the potential energy surface as a function of the dihedral angles of the rotatable bonds. This analysis would yield the relative energies, dipole moments, and predicted populations of all stable conformers at a given temperature.
However, a search of peer-reviewed scientific journals and computational chemistry databases did not yield any specific studies on the conformational landscape and dynamics of this compound. Therefore, detailed research findings on its stable conformers, the energy barriers between them, and the preferred intramolecular interactions are not currently available.
Table 2: Potential Conformers and Parameters for Future Analysis of this compound This table outlines the key data points that a full conformational analysis would provide. The values are currently undetermined in the literature.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Calculated Dipole Moment (D) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| Conformer A | τ(N1-C2-Cα-Cβ) | Data Not Available | Data Not Available | Data Not Available |
| Conformer B | τ(N1-C2-Cα-Cβ) | Data Not Available | Data Not Available | Data Not Available |
| Conformer C | τ(N1-C2-Cα-Cβ) | Data Not Available | Data Not Available | Data Not Available |
Table of Mentioned Compounds
Acid-Base Properties and Protonation Equilibria of the Imidazole Ring
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.govrsc.org This dual reactivity is a cornerstone of its chemical behavior and biological function. nih.gov
The pyridine-like nitrogen atom (N-3) possesses a lone pair of electrons in an sp² hybrid orbital and is basic. youtube.com It readily accepts a proton to form a stable imidazolium (B1220033) cation. The pKa of the conjugate acid (pKaH) for unsubstituted imidazole is approximately 7.1. nih.gov For a related compound, 2-(1H-Imidazol-1-yl)propan-1-ol, the predicted pKa for the imidazole N1 is around 6.9. The 2-hydroxypropyl substituent at the C2 position is an electron-donating group, which can slightly increase the electron density in the ring and thus subtly influence the basicity of the N-3 atom.
Conversely, the pyrrole-like nitrogen (N-1) bears a hydrogen atom that can be removed by a strong base, making the ring acidic. rsc.org The pKa for this proton in unsubstituted imidazole is about 14.5, rendering it less acidic than phenols but more acidic than simple alcohols. rsc.org Deprotonation results in the formation of a symmetrical imidazolide (B1226674) anion.
The protonation and deprotonation equilibria are depicted below:
Figure 1: Protonation and deprotonation equilibria of the imidazole ring in this compound.These acid-base properties are crucial as the protonation state of the ring can dramatically alter its reactivity toward electrophiles and nucleophiles.
Table 1: Typical pKa Values for Imidazole and Related Structures
| Compound/Group | Site of Protonation/Deprotonation | Approximate pKa Value | Reference |
| Imidazole | N-3 (Protonation) | 7.1 | nih.gov |
| Imidazole | N-1 (Deprotonation) | 14.5 | rsc.org |
| 2-(1H-Imidazol-1-yl)propan-1-ol | N-1 (Imidazole) | ~6.9 (Predicted) | |
| Propan-2-ol | Hydroxyl Group | ~16.5 |
This table is interactive. Click on the headers to sort.
Electrophilic and Nucleophilic Reactions at the Imidazole Moiety
The imidazole ring's reactivity towards electrophiles and nucleophiles is well-documented, though specific studies on this compound are scarce. General principles, however, provide a strong predictive framework.
Electrophilic Reactions: The imidazole ring is electron-rich and generally susceptible to electrophilic substitution. uobabylon.edu.iq Due to the electronic structure, electrophilic attack is strongly favored at the C4 and C5 positions, which have higher electron density compared to the C2 position. youtube.comnih.gov The C2 carbon is flanked by two electronegative nitrogen atoms, making it electron-deficient. youtube.com Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. uobabylon.edu.iq However, the presence of the electron-donating 2-hydroxypropyl group at C2 would be expected to further activate the C4/C5 positions towards electrophilic attack.
N-alkylation and N-acylation are also common, typically occurring at the basic N-3 nitrogen. youtube.com The reaction proceeds through an initial attack on the pyridine-like nitrogen, followed by abstraction of the N-1 proton to regenerate the aromatic system. youtube.com
Nucleophilic Reactions: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult. nih.gov The C2 position is the most prone to nucleophilic attack due to its relative electron deficiency, but this usually requires the presence of a strong electron-withdrawing group on the ring or conversion of the ring into an imidazolium salt to increase its electrophilicity. youtube.comnih.gov Nickel-catalyzed C-H arylation at the C2 position of imidazoles has been achieved using phenol (B47542) derivatives, indicating that direct functionalization at this position is possible under catalytic conditions. rsc.org
Transformations of the Hydroxyl Group and Propanol Chain
The secondary alcohol of the propanol chain is a key site for chemical transformations.
Oxidation: The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-(1H-imidazol-2-yl)propan-1-one . nih.gov This is a standard transformation for secondary alcohols and can be achieved using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), or Dess-Martin periodinane.
Figure 2: Oxidation of this compound to 1-(1H-imidazol-2-yl)propan-1-one.The imidazole ring itself is generally resistant to many common oxidizing agents but can be cleaved by strong reagents like hydrogen peroxide or attacked by perbenzoic acid. nih.govuobabylon.edu.iq Theoretical studies on the atmospheric oxidation of imidazole by hydroxyl radicals show a complex mechanism initiated by OH addition, primarily at the C5 position. rsc.orgrsc.org
Reduction: The reduction of the imidazole ring is difficult due to its aromaticity. However, the ketone, 1-(1H-imidazol-2-yl)propan-1-one, can be readily reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction regenerates the chiral center of the parent molecule.
The hydroxyl group of an alcohol is a poor leaving group. libretexts.orgtutorsglobe.com Therefore, nucleophilic substitution at the C2 position of the propanol chain requires prior activation of the hydroxyl group. This can be accomplished by two primary methods:
Protonation in Strong Acid: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, and subsequent attack by a nucleophile (e.g., Br⁻) can proceed via an Sₙ1 or Sₙ2 mechanism. tutorsglobe.com
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (tosylate or mesylate). The sulfonate anion is a very stable leaving group, facilitating subsequent nucleophilic substitution by a wide range of nucleophiles.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: As discussed, reactions on the imidazole ring exhibit high regioselectivity. Electrophiles preferentially attack the C4/C5 positions, while nucleophiles target the C2 position (if activated). nih.govquora.com Transformations of the side chain are specific to the hydroxyl group.
Stereoselectivity: The C2 carbon of the propanol chain in this compound is a chiral center. This introduces the element of stereoselectivity into its reactions.
Reactions on the Side Chain: The oxidation of the alcohol to a ketone destroys the chiral center. However, the subsequent reduction of the prochiral ketone can be performed using chiral reducing agents to favor the formation of one enantiomer of the alcohol over the other.
Substrate-Controlled Diastereoselectivity: The existing stereocenter can influence the stereochemical outcome of reactions elsewhere in the molecule. For example, if a new stereocenter is created on the imidazole ring, the existing chirality can direct the approach of the reagent, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity. The synthesis of a related chiral compound, (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, from an enantiopure amino acid proceeds with retention of configuration, highlighting that the chiral center can be maintained during synthetic manipulations. nih.gov
Directed Reactions: The hydroxyl group itself can direct certain reactions. For instance, in the Simmons-Smith cyclopropanation of acyclic allylic alcohols, the hydroxyl group coordinates to the zinc-carbenoid reagent, directing the methylene addition to the syn face of the double bond with high diastereoselectivity. unl.pt While not directly applicable to the saturated propanol chain, this principle of hydroxyl-group direction is a key concept in stereoselective synthesis.
Mechanistic Investigations of Key Reactions
While specific mechanistic studies for this compound are not widely available, the mechanisms of key reaction types involving the imidazole moiety have been investigated in related systems.
Intramolecular Catalysis: The imidazole ring is a well-known catalytic moiety, famously serving as a general acid-base catalyst in many enzymes. nih.gov In molecules containing both an imidazole ring and a reactive group like an ester, the imidazole can act as an intramolecular catalyst. Studies have shown that the imidazolyl group can act as a general base to catalyze the hydrolysis of a nearby ester. psu.edu It is plausible that in this compound, the N-3 atom could act as an intramolecular general base, deprotonating the adjacent hydroxyl group under certain conditions. This would increase the nucleophilicity of the oxygen, potentially facilitating reactions such as intramolecular cyclization or influencing its reactivity as a nucleophile.
Oxidation Mechanism: Detailed computational studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have elucidated complex, multi-step pathways. rsc.org The reaction is initiated by the addition of the OH radical to the C5 position of the ring, forming a 5-hydroxyimidazolyl radical adduct. This adduct then reacts with molecular oxygen (O₂), leading to a cascade of reactions involving peroxyl and alkoxyl radical intermediates, ultimately yielding ring-opened products like N,N'-diformylformamidine or ring-retained products like 4H-imidazol-4-ol. rsc.org This highlights the potential for radical-mediated transformations of the imidazole ring under specific oxidative conditions.
Coordination Chemistry of 1 1h Imidazol 2 Yl Propan 2 Ol
Ligand Properties of the Imidazolyl-Propanol Scaffold
No information is available in the searched literature regarding the specific ligand properties of 1-(1H-imidazol-2-yl)propan-2-ol.
Synthesis and Characterization of Metal Complexes
Spectroscopic Analysis of Metal-Ligand Interactions
No data has been published on the spectroscopic analysis of metal complexes involving this compound.
Single-Crystal X-ray Diffraction of Coordination Compounds
There are no reports of single-crystal X-ray diffraction studies for coordination compounds formed with this compound.
Theoretical Studies on Metal-Ligand Binding Affinity and Coordination Geometries
No theoretical or computational studies on the metal-ligand binding affinity or coordination geometries of this compound complexes were found in the literature.
Stability and Reactivity of Metal-1-(1H-imidazol-2-yl)propan-2-ol Complexes
Information regarding the stability and reactivity of metal complexes with this compound is not available.
Computational Chemistry and Theoretical Investigations of 1 1h Imidazol 2 Yl Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, energies, and reactivity of molecules like 1-(1H-imidazol-2-yl)propan-2-ol.
By using DFT methods with appropriate basis sets, such as B3LYP/6-311++G(d,p), the optimized geometry of the molecule can be determined, providing the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key parameters including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 3.5 D |
Furthermore, reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, including solvents or biological macromolecules.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of different conformations that the molecule can adopt by rotating around its single bonds. For this compound, the rotation around the C-C and C-N bonds of the propanol (B110389) side chain would be of particular interest. The resulting trajectory provides a statistical ensemble of conformations, from which the most populated and energetically favorable ones can be identified. This conformational analysis is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. For example, studies on other flexible molecules have shown that identifying the lowest energy conformers is a prerequisite for understanding their chemical characteristics. researchgate.net
In addition to conformational analysis, MD simulations can shed light on intermolecular interactions. By simulating this compound in a solvent box (e.g., water), the formation and dynamics of hydrogen bonds between the hydroxyl and imidazole (B134444) groups of the solute and the solvent molecules can be investigated. These simulations can also be used to study the aggregation behavior of the molecule or its binding to a receptor site, providing insights into its potential biological activity.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of this compound. These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus. Discrepancies between predicted and experimental spectra can point to specific conformational or electronic features. For instance, the chemical shifts of the protons on the imidazole ring and the propanol backbone can be predicted and compared with experimental values. nmrdb.orgdocbrown.info
Vibrational Frequencies: Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations determine the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the N-H stretch of the imidazole, C-N and C=N stretching modes of the ring, and various C-H bending and stretching modes. Comparing the calculated vibrational frequencies with an experimental IR spectrum helps in the assignment of the observed absorption bands and confirms the presence of specific functional groups.
A hypothetical comparison of predicted and experimental spectroscopic data is shown below.
| Spectroscopic Data | Predicted Value | Experimental Range |
|---|---|---|
| ¹H NMR: Imidazole CH | δ 7.0-7.5 ppm | δ 6.9-7.8 ppm |
| ¹H NMR: Propanol CH-OH | δ 3.8-4.2 ppm | δ 3.5-4.5 ppm |
| ¹³C NMR: Imidazole C=N | δ 140-150 ppm | δ 135-155 ppm |
| IR: O-H Stretch | 3350 cm⁻¹ | 3200-3400 cm⁻¹ (broad) |
| IR: N-H Stretch | 3150 cm⁻¹ | 3100-3200 cm⁻¹ |
Reaction Pathway Analysis and Transition State Modeling
Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the most likely reaction pathway.
For example, the synthesis of this compound or its subsequent reactions could be modeled. Computational methods can locate the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined.
Studies on the formation of related imidazole derivatives have utilized DFT calculations to propose reaction mechanisms. acs.orgmdpi.com For instance, the cyclization step to form the imidazole ring can be modeled to understand the role of catalysts and reaction conditions. While specific reaction pathway analyses for this compound are not documented, the established methodologies could be applied to study its formation or degradation processes, such as its oxidation. researchgate.net
Ligand-Binding Studies with Model Systems
The imidazole moiety is a well-known coordinating group for various metal ions due to the presence of a lone pair of electrons on one of its nitrogen atoms. Computational methods can be used to study the interaction of this compound with metal ions.
Through molecular docking or higher-level quantum chemical calculations, the binding affinity and coordination geometry of the compound with different metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) can be investigated. These studies can predict which nitrogen atom of the imidazole ring is more likely to coordinate with the metal and can also determine the role of the hydroxyl group in the propanol side chain, which could act as a secondary binding site, potentially forming a chelate ring.
Applications of 1 1h Imidazol 2 Yl Propan 2 Ol in Catalysis
Role as a Ligand in Homogeneous Catalysis
The imidazole (B134444) unit, a cornerstone of many biological and synthetic systems, is a well-established N-donor ligand in homogeneous catalysis. The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring allows it to coordinate with a wide array of transition metals. It is therefore highly probable that 1-(1H-imidazol-2-yl)propan-2-ol can act as a versatile ligand, forming stable complexes with various metal centers.
Research on analogous structures supports this hypothesis. For instance, ligands incorporating imidazole functionalities have been shown to form complexes with transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). These complexes are often characterized by their defined geometries and electronic properties, which are crucial for their catalytic activity. The coordination of the imidazole nitrogen to the metal center can modulate the metal's Lewis acidity and redox potential, thereby influencing its catalytic performance.
The presence of the hydroxyl group in this compound could also allow for its function as a bidentate ligand, where both the imidazole nitrogen and the alcohol oxygen coordinate to the metal center. This chelation effect would likely enhance the stability of the resulting metal complex. Such stable complexes are often sought after in homogeneous catalysis to prevent ligand dissociation and catalyst deactivation.
Table 1: Potential Metal Complexes with this compound as a Ligand
| Potential Metal Ion | Plausible Coordination Geometry | Potential Catalytic Application Areas |
| Palladium(II) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Ruthenium(II) | Octahedral | Hydrogenation, transfer hydrogenation, metathesis |
| Rhodium(I) | Square Planar | Hydroformylation, hydrogenation |
| Copper(I/II) | Tetrahedral/Square Planar | Click chemistry, oxidation reactions |
| Iridium(III) | Octahedral | C-H activation, asymmetric hydrogenation |
This table is illustrative and based on the known coordination chemistry of imidazole-based ligands.
Potential in Asymmetric Catalysis
The existence of a stereogenic center at the C2 position of the propan-2-ol backbone imbues this compound with chirality. This structural feature is of paramount importance for its potential application in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. Chiral ligands are instrumental in transferring stereochemical information from the catalyst to the substrate, thereby controlling the stereochemical outcome of a reaction.
While specific studies on the enantiomerically pure forms of this compound in asymmetric catalysis are yet to be reported, the success of other chiral imidazole-containing molecules provides a strong precedent. For example, chiral imidazolium (B1220033) salts have been effectively employed as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating the ability of the imidazole scaffold to create a chiral environment conducive to stereoselective bond formation. ajgreenchem.com Similarly, a wide range of chiral amino alcohols are known to be effective ligands and catalysts in asymmetric synthesis. youtube.com
The combination of the imidazole ring and the chiral alcohol functionality in this compound could lead to the development of novel and efficient catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Imidazole-Related Systems
| Reaction Type | Catalyst/Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference Insight |
| Aldol Reaction | Chiral Imidazolium Salt | Aldehyde and Ketone | β-Hydroxy Ketone | Up to 81% | Demonstrates the efficacy of the imidazole motif in organocatalytic asymmetric C-C bond formation. ajgreenchem.com |
| Transfer Hydrogenation | Chiral Ru-Prolinamide | Ketone | Chiral Alcohol | Up to 99% | Highlights the potential of N-heterocyclic ligands in asymmetric reductions. rsc.org |
| Multicomponent Reaction | Chiral Phosphoric Acid | Aminopyridine, Aldehyde, Isocyanide | Chiral Imidazo[1,2-a]pyridine | Up to >99% | Shows the utility of chiral environments for constructing complex chiral molecules containing imidazole rings. acs.org |
This table showcases the potential of chiral imidazole-containing systems and is for illustrative purposes.
Development of Heterogeneous Catalytic Systems using Immobilized Compound
The transformation of homogeneous catalysts into heterogeneous systems by immobilizing them on solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. The functional groups present in this compound, namely the imidazole ring and the hydroxyl group, offer convenient handles for its covalent attachment to various solid supports.
The hydroxyl group can be tethered to silica (B1680970) or other metal oxide supports through the formation of ether or ester linkages. Alternatively, the imidazole nitrogen can be quaternized and subsequently anchored onto a support through ionic interactions or by reacting with appropriate functional groups on the support surface. For instance, silica functionalized with chloropropyl groups can react with the imidazole to form a stable covalent bond. ajgreenchem.com
Once immobilized, the resulting material, bearing the this compound moiety, could be used to chelate metal ions, creating a solid-supported catalyst. Such heterogeneous catalysts would combine the high activity and selectivity often associated with homogeneous systems with the practical advantages of easy separation and reuse. This approach has been successfully demonstrated for other imidazole-containing ligands, which have been immobilized on supports like silica and polymers for use in various catalytic reactions. rug.nl
Mechanistic Insights into Catalytic Cycles
Understanding the mechanistic pathways of a catalytic reaction is crucial for optimizing its efficiency and selectivity. While no specific catalytic cycles involving this compound have been elucidated, we can infer potential mechanistic roles based on the known behavior of imidazole-based ligands in catalysis.
In a typical catalytic cycle involving a transition metal complex of this compound, the imidazole moiety would primarily act as a spectator ligand, remaining coordinated to the metal center throughout the catalytic process. Its electronic properties would influence the reactivity of the metal center, for example, by stabilizing certain oxidation states or by modulating the lability of other ligands.
The hydroxyl group of the propan-2-ol side chain could play a more active role in the catalytic cycle. It could act as a hemilabile ligand, capable of reversibly coordinating to the metal center. This on-off coordination can open up a vacant coordination site on the metal, which is often a prerequisite for substrate binding and activation. Furthermore, the hydroxyl proton could participate in proton transfer steps, which are common in many catalytic reactions, such as hydrogenation and isomerization. In some cases, the alcohol could be deprotonated to form an alkoxide, which could act as a Brønsted base or a nucleophile within the catalytic cycle.
Detailed mechanistic studies, including kinetic analysis, in-situ spectroscopy, and computational modeling, would be necessary to unravel the precise role of this compound in specific catalytic transformations.
Advanced Applications in Materials Science and Supramolecular Chemistry
Incorporation into Polymeric Architectures
The bifunctional nature of 1-(1H-imidazol-2-yl)propan-2-ol, possessing both a nucleophilic imidazole (B134444) nitrogen and a hydroxyl group, makes it a prime candidate for incorporation into various polymeric structures. The hydroxyl group can serve as an initiator or a monomer in polymerization reactions such as ring-opening polymerization of cyclic esters like ε-caprolactone. For instance, coordination polymers containing metal centers have been shown to initiate the ring-opening polymerization of ε-caprolactone, yielding linear polymers with terminal hydroxymethylene groups nih.gov. Similarly, the propanol (B110389) moiety of this compound could be utilized to initiate such polymerizations, leading to polymers end-capped with an imidazole unit.
Furthermore, the imidazole ring can be integrated into the polymer backbone or as a pendant group. As a pendant group, the imidazole moiety can impart specific properties to the polymer, such as pH-responsiveness, catalytic activity, or metal-ion binding capabilities. The synthesis of polymers with pendant imidazole groups is a well-established strategy for creating functional materials with applications in areas like gene delivery and enzyme mimetics.
The table below summarizes potential polymerization strategies involving this compound.
| Polymerization Method | Role of this compound | Resulting Polymer Architecture | Potential Properties |
| Ring-Opening Polymerization | Initiator (via -OH group) | Polymer chain with terminal imidazole group | Functionalized polymer end-group |
| Polycondensation | Monomer (reacting via -OH and N-H) | Polyester or polyurethane with imidazole in the backbone | Modified thermal and mechanical properties |
| Free-Radical Polymerization | Functional monomer (after acrylation of -OH) | Polymer with pendant imidazole-propanol groups | pH-responsive, metal-chelating |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The imidazole moiety of this compound is an excellent N-donor ligand for a wide range of metal ions, making it a valuable component for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov Coordination polymers are multidimensional structures formed by the self-assembly of metal ions and organic ligands. epa.gov The specific coordination geometry of the metal ion and the connectivity of the ligand dictate the final architecture of the network, which can range from one-dimensional (1D) chains to three-dimensional (3D) frameworks. rsc.orgresearchgate.net
MOFs are a subclass of coordination polymers characterized by their porous nature. The rational design of MOFs with specific pore sizes and functionalities is a major focus of contemporary materials science. nih.gov Imidazole-based ligands are frequently employed in the synthesis of a well-known family of MOFs called Zeolitic Imidazolate Frameworks (ZIFs). nih.gov By utilizing this compound as a linker or a modulator in MOF synthesis, it is possible to introduce both chirality and hydroxyl functionality into the framework. This could lead to MOFs with applications in enantioselective separations, catalysis, and sensing. For example, MOFs containing imidazole and carboxylate ligands have been shown to be effective fluorescent sensors for metal ions and small organic molecules. rsc.org
The table below illustrates the potential coordination modes of this compound in the formation of coordination polymers and MOFs.
| Metal Ion | Potential Ligand | Resulting Structure | Potential Application |
| Zn(II) | 3-(1H-imidazol-1-yl)propanoate | 2D and 3D Networks | Gas Sorption, Catalysis |
| Co(II) | 1,3-di(1H-imidazol-1-yl)-2-propanol | Tetrahedral Complexes | Magnetic Materials |
| Cu(II) | 1,3-di(1H-imidazol-1-yl)-2-propanol | Tetrahedral Complexes | Catalysis |
| Cd(II) | 2,6-Di(1H-imidazol-1-yl) Naphthalene | 3D Framework | Luminescent Sensing |
Self-Assembly Processes and Hierarchical Supramolecular Structures
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The imidazole and hydroxyl groups of this compound are key players in directing self-assembly processes. The N-H proton of the imidazole ring and the O-H proton of the alcohol can act as hydrogen bond donors, while the sp2-hybridized nitrogen of the imidazole and the oxygen of the alcohol can act as hydrogen bond acceptors. This capacity for multiple hydrogen bonding interactions can lead to the formation of well-defined supramolecular synthons, which can then assemble into larger, hierarchical structures such as tapes, sheets, or 3D networks.
The interplay between hydrogen bonding and potential π-π stacking interactions of the imidazole rings can lead to complex and predictable self-assembled architectures. The chirality of this compound can also be translated into the supramolecular structure, leading to the formation of chiral assemblies. Such chiral supramolecular structures are of great interest for applications in asymmetric catalysis and chiral recognition.
Design of Functional Materials with Tailored Properties
The incorporation of this compound into materials can impart a range of tailored properties. The imidazole moiety is known for its ability to act as a proton conductor, a catalyst for various organic reactions, and a binding site for metal ions and small molecules.
Sensing Materials: The imidazole ring can be functionalized to create fluorescent chemosensors. The coordination of metal ions to the imidazole can lead to a change in the fluorescence properties, enabling the detection of specific analytes. nih.gov MOFs constructed with imidazole-containing ligands have demonstrated high selectivity and sensitivity for sensing Fe(III) ions and various ketone molecules. rsc.org
Catalytic Materials: The basic nitrogen atoms of the imidazole ring can function as catalytic sites. Materials incorporating this compound could be designed as heterogeneous catalysts for reactions such as hydrolysis or condensation.
Biomaterials: Imidazole derivatives are found in many biological systems, and materials containing this moiety can exhibit good biocompatibility. Polymers and MOFs functionalized with this compound could be explored for applications in drug delivery and tissue engineering. For instance, new aromatic and heterocyclic esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have been synthesized and shown to possess anti-Candida potential. nih.gov
The table below provides a summary of the potential functional applications of materials derived from this compound.
| Material Type | Functional Group | Tailored Property | Potential Application |
| Functional Polymer | Pendant Imidazole-propanol | pH-Responsiveness, Metal Chelation | Smart Gels, Controlled Release |
| MOF | Hydroxyl-functionalized pores | Chiral Separation, Catalysis | Enantioselective Adsorption |
| Supramolecular Gel | Hydrogen-bonded network | Stimuli-Responsiveness | Injectable Biomaterials |
| Fluorescent Sensor | Imidazole-Metal Complex | Luminescence Quenching/Enhancement | Environmental Monitoring |
Emerging Research Directions and Future Prospects for 1 1h Imidazol 2 Yl Propan 2 Ol
Exploration of Novel Synthetic Pathways for Complex Analogues
The most direct synthetic route to 1-(1H-imidazol-2-yl)propan-2-ol would likely involve the reduction of its corresponding ketone, 1-(1H-imidazol-2-yl)propan-1-one. nih.gov Beyond this basic transformation, the development of novel synthetic pathways to create more complex analogues is a promising research avenue. The synthesis of substituted imidazoles is a well-established field, offering a variety of methods that could be adapted to produce derivatives of the target compound. rsc.orgorganic-chemistry.org
Future research could focus on creating a library of analogues by modifying both the imidazole (B134444) ring and the propan-2-ol side chain. For instance, N-alkylation or N-arylation of the imidazole ring can be achieved using various catalytic systems. nih.gov Furthermore, the synthesis of analogues with different substituents on the imidazole ring could be explored using multi-component reactions, such as the van Leusen imidazole synthesis, which allows for the one-pot construction of multi-substituted imidazoles from tosylmethyl isocyanide (TosMIC) and an imine. mdpi.com
The following table summarizes potential synthetic strategies for creating complex analogues of this compound, based on established methods for imidazole synthesis.
| Synthetic Strategy | Description | Potential Application for Analogues | Reference |
| Reduction of Ketone Precursor | Reduction of 1-(1H-imidazol-2-yl)propan-1-one using a suitable reducing agent (e.g., NaBH₄). | Direct synthesis of the parent compound. | nih.gov |
| van Leusen Imidazole Synthesis | A three-component reaction involving an aldehyde, an amine, and TosMIC to form the imidazole ring. | Synthesis of analogues with various substituents at positions 1, 4, and 5 of the imidazole ring. | mdpi.com |
| Metal-Catalyzed Cross-Coupling | Reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to functionalize the imidazole ring. | Introduction of aryl or amino groups to the imidazole core. | organic-chemistry.org |
| Multi-component Cyclization | One-pot reactions that combine multiple starting materials to build the imidazole heterocycle. | Efficient generation of a diverse library of complex analogues. | mdpi.com |
| Electrochemical Synthesis | Utilization of electrochemical methods for C-N bond formation and cyclization. | A greener alternative for the synthesis of the imidazole core. | rsc.org |
Development of Advanced Analytical Techniques for In-Situ Studies
The characterization of this compound and its future analogues would rely on a suite of standard and advanced analytical techniques. While basic characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure, more advanced techniques could provide deeper insights. researchgate.netnih.gov
X-ray crystallography, for example, would be invaluable for determining the precise three-dimensional structure of the molecule and its analogues, including the conformation of the propan-2-ol side chain and any intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com This information is crucial for understanding its potential interactions with biological targets.
Furthermore, the development of in-situ analytical methods could revolutionize the study of reactions involving this compound. Techniques such as ReactIR (in-situ IR spectroscopy) or in-situ NMR could be employed to monitor the progress of synthetic reactions in real-time, providing valuable kinetic and mechanistic data. For instance, monitoring the reduction of 1-(1H-imidazol-2-yl)propan-1-one would allow for precise control over the reaction and optimization of conditions.
The photophysical properties of these compounds could be investigated using fluorescence spectroscopy. Studies on related 2-(1H-imidazol-2-yl)phenols have shown that their fluorescence can be sensitive to the local environment and the presence of metal ions, suggesting that analogues of this compound could be developed as fluorescent probes. researchgate.net
| Analytical Technique | Information Provided | Relevance to this compound | Reference |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Confirmation of molecular structure and purity. | nih.gov |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, C=N). | Confirmation of functional groups and monitoring of reactions. | researchgate.net |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determination of molecular formula and structural elucidation. | researchgate.net |
| X-ray Crystallography | Precise 3D molecular structure and intermolecular interactions. | Understanding solid-state packing and potential binding modes. | nih.govmdpi.com |
| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield. | Exploring potential applications as fluorescent probes or sensors. | researchgate.net |
| In-situ Spectroscopy (e.g., ReactIR) | Real-time monitoring of reaction progress. | Mechanistic studies and optimization of synthetic procedures. | N/A |
Integration with Emerging Technologies in Green Chemistry
The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound and its derivatives should incorporate these principles. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Organocatalysis, for instance, offers a metal-free alternative to traditional catalytic systems. The synthesis of imidazol-2-ones and imidazolidin-2-ones has been achieved using organocatalysts, demonstrating the potential for similar methods to be applied to the synthesis of other imidazole derivatives. acs.org Electrochemical synthesis is another promising green technology that can reduce the need for chemical oxidants and reagents. rsc.org
The use of microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Additionally, the development of synthetic routes in greener solvents, such as water or bio-based solvents, would significantly reduce the environmental impact of producing these compounds.
| Green Chemistry Approach | Description | Potential Benefit for Synthesis | Reference |
| Organocatalysis | Use of small organic molecules as catalysts instead of metals. | Reduced metal contamination and toxicity. | acs.org |
| Electrochemical Synthesis | Driving reactions with electricity. | High atom economy and reduced use of reagents. | rsc.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reaction times and often higher yields. | researchgate.net |
| Green Solvents | Utilizing water, supercritical fluids, or bio-based solvents. | Reduced environmental impact and improved safety. | researchgate.net |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste generation. | rsc.org |
Addressing Fundamental Questions in Structure-Reactivity Relationships
A key area of future research will be to investigate the structure-reactivity relationships of this compound and its analogues. This involves systematically modifying the structure of the molecule and observing the effect on its chemical and physical properties.
For example, how does the stereochemistry of the chiral center in the propan-2-ol side chain influence its biological activity or its efficacy as a chiral ligand in asymmetric catalysis? The imidazole ring itself can act as a hydrogen bond donor and acceptor, and understanding how this influences its interaction with other molecules is of fundamental importance. nih.gov
| Structural Modification | Fundamental Question | Potential Impact | Reference |
| Varying Substituents on Imidazole Ring | How do electronic and steric effects influence reactivity and binding? | Tuning of pKa, catalytic activity, and biological interactions. | nih.govmdpi.com |
| Modifying the Propan-2-ol Side Chain | What is the role of the hydroxyl group and the chain length in the molecule's properties? | Altering solubility, hydrogen bonding capacity, and steric hindrance. | nih.gov |
| Controlling Stereochemistry | How does the chirality of the propan-2-ol moiety affect its interactions? | Development of stereoselective catalysts or drugs. | N/A |
| N-functionalization of the Imidazole | How does substitution at the N1 position alter the molecule's properties? | Modifying steric bulk and electronic properties, potentially blocking a coordination site. | nih.govmdpi.com |
Q & A
Q. What are the common synthetic routes for 1-(1H-imidazol-2-yl)propan-2-ol, and how are intermediates purified?
The synthesis often involves condensation reactions between amino alcohols and imidazole precursors. For example, chiral amino alcohols (e.g., L-phenylalaninol) can react with aldehydes, ammonium acetate, and benzil derivatives under reflux in methanol to form imidazole intermediates . Purification typically employs column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) followed by crystallization from methanol/diethyl ether . Key intermediates like 3-(1H-imidazol-1-yl)propan-1-amine are critical for functionalizing the imidazole core .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard. For example, the absolute configuration of a related iodinated analogue was determined using SHELXS/SHELXL software for structure solution and refinement. Crystals grown via slow evaporation (EtOAc/hexane) provided unambiguous stereochemical data . Software like OLEX2 integrates SHELX modules for visualization and validation .
Q. What analytical techniques are used to characterize hydrogen-bonding interactions in this compound?
Graph set analysis (as per Etter’s formalism) is applied to categorize hydrogen-bonding patterns in crystal structures. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., C—H⋯π or O—H⋯N) and calculate packing similarity . For example, intramolecular C—H⋯π interactions stabilize conformations in nitrophenyl-substituted derivatives .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen-bonding networks be resolved?
Discrepancies arise from polymorphic variations or solvent effects. Use Mercury’s Materials Module to compare interaction motifs across datasets . For example, in 1-[2-(2,6-dichlorophenyl)imidazol-1-yl]propan-2-ol, hydrogen-bonding patterns differ based on substituent orientation; validation via Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions .
Q. What strategies optimize the synthesis of enantiomerically pure this compound derivatives?
Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., chiral ionic liquids) is effective . In one study, SOCl2-mediated quaternization of imidazole N-atoms suppressed racemization, preserving enantiopurity during chlorination . Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent).
Q. How do steric and electronic effects influence the biological activity of imidazole derivatives?
Structure-activity relationship (SAR) studies show that substituents on the imidazole ring modulate pharmacokinetics. For MK-5046 (a BRS-3 agonist), the trifluoromethylcyclopropyl group enhances metabolic stability, while the pyrazole moiety improves receptor binding . In vitro assays (e.g., cytochrome P450 inhibition) and molecular docking (AutoDock Vina) validate these effects .
Q. What experimental designs address low yield in imidazole cyclization reactions?
Low yields often stem from competing side reactions. Use high-throughput screening (HTS) to optimize conditions:
- Temperature: 65–70°C minimizes byproduct formation .
- Catalysts: ZnCl2 or NH4OAc accelerates cyclization .
- Solvent polarity: Methanol or DMF enhances imine intermediate stability .
Q. How can computational tools predict synthetic feasibility for novel imidazole analogs?
Retrosynthesis planners (e.g., Pistachio/Bkms_metabolic) leverage reaction databases to propose routes. For example, AI models prioritize pathways starting from this compound by evaluating step efficiency and compatibility with functional groups (e.g., nitro or trifluoromethyl) . Validate predictions via DFT calculations (Gaussian 16) to assess transition-state energetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
